molecular formula C16H16N2OS2 B12181162 3-(1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide

3-(1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide

Cat. No.: B12181162
M. Wt: 316.4 g/mol
InChI Key: JAJIQAWEUBVXLC-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide is a heterocyclic amide derivative featuring a benzothiazole core linked via a propanamide chain to a thiophene-containing ethyl group.

Properties

Molecular Formula

C16H16N2OS2

Molecular Weight

316.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-(2-thiophen-2-ylethyl)propanamide

InChI

InChI=1S/C16H16N2OS2/c19-15(17-10-9-12-4-3-11-20-12)7-8-16-18-13-5-1-2-6-14(13)21-16/h1-6,11H,7-10H2,(H,17,19)

InChI Key

JAJIQAWEUBVXLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCC(=O)NCCC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide typically involves the reaction of 2-aminobenzothiazole with 3-bromopropionyl chloride to form an intermediate, which is then reacted with 2-thiopheneethylamine. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structure combines benzothiazole and thiophene moieties, which are common in bioactive molecules. Key analogs include:

Compound ID/Name Key Substituents Structural Differences vs. Target Compound Reference
N-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]propanamide Morpholine-ethyl group, 4-methylbenzenesulfonyl Replaces thiophen-2-yl with morpholine; adds sulfonyl group
N-(4-(1,3-Benzothiazol-2-yl)phenyl)-3-[[5-(4-chlorophenyl)thiazolo-triazol-3-yl]sulfanyl]propanamide Chlorophenyl-thiazolo-triazole sulfanyl group Replaces thiophen-ethyl with complex triazole-thiazole system
N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenyl propanamide (17b) Nitrobenzenesulfonyl, phenylformamido Adds nitro and sulfonyl groups; lacks thiophene
2-(3-Benzoylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide Benzoylphenyl, methylbenzothiazole Replaces thiophen-ethyl with benzoylphenyl

Key Observations :

  • The thiophen-2-yl ethyl group in the target compound is unique compared to morpholine (), benzoylphenyl (), or triazole-thiazole systems ().
  • Electron-withdrawing groups (e.g., nitro, sulfonyl in ) increase polarity and may enhance binding to biological targets.
  • Bulkier substituents (e.g., benzoylphenyl in ) reduce solubility but improve thermal stability.

Physical and Spectral Properties

Data from analogs suggest trends in physical properties:

Compound ID/Name Melting Point (°C) Yield (%) Notable Spectral Features (FTIR/NMR) Reference
17b 111.50–111.70 83.98 FTIR: NH (3330 cm⁻¹), NO₂ (1538 cm⁻¹); NMR: aromatic δ 7.2–8.3
17c 140.00–140.40 99.33 FTIR: Indole NH (3400 cm⁻¹); NMR: indole δ 6.8–7.5
2-(1-Methyl-1H-benzimidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide Not reported Not reported FTIR: NHCO (3265 cm⁻¹), CO (1678 cm⁻¹); MS: m/z 284 [M⁺]

Key Observations :

  • Melting Points : Thiophene derivatives (e.g., impurities in ) typically exhibit lower melting points than nitro- or sulfonyl-substituted analogs (e.g., 17b, 17c).
  • Spectral Signatures : The presence of thiophene (C–S stretch ~700 cm⁻¹) and benzothiazole (C=N ~1600 cm⁻¹) would dominate the FTIR of the target compound. In NMR, thiophene protons resonate at δ 6.8–7.4, distinct from indole () or isoxazole () signals.

Key Observations :

  • High-Yield Reactions : Compounds like 17c (99.33% yield, ) suggest efficient coupling under optimized conditions.
  • Thiophene Introduction: Methods in (e.g., alkylation of thiophen-2-yl ethanol) could be adapted for the target compound.

Biological Activity

3-(1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide is a compound derived from the benzothiazole and thiophene chemical classes. These classes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, data tables, and case studies.

  • Molecular Formula : C13H12N2S2
  • Molecular Weight : 260.37 g/mol
  • CAS Number : [insert CAS number if available]

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide typically involves multi-step organic reactions. The benzothiazole moiety is synthesized via methods such as diazo-coupling and condensation reactions. The thiophene group is introduced through alkylation reactions with thiophene derivatives.

The proposed mechanism of action for compounds in this class includes:

  • Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells.
  • Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives against various pathogens. For instance, compounds similar to 3-(1,3-benzothiazol-2-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide have shown significant activity against Mycobacterium tuberculosis (Mtb) and other bacteria.

CompoundMIC (μg/mL)Inhibition (%)
7a25098
12a10099

The above table summarizes the Minimum Inhibitory Concentration (MIC) values and percentage inhibition against Mtb for selected compounds derived from similar synthetic pathways .

Anticancer Activity

Research has indicated that benzothiazole-based compounds exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that derivatives showed IC50 values in the micromolar range against MCF-7 breast cancer cells.

CompoundIC50 (μM)Cell Line
5a0.65MCF-7
5b2.41MCF-7

These findings suggest that modifications to the benzothiazole structure can enhance anticancer activity .

Case Studies

  • Case Study on Antitubercular Activity : A recent study evaluated a series of benzothiazole derivatives for their antitubercular activity. The compound demonstrated promising results with an MIC comparable to standard treatments, indicating its potential as a lead compound for further development .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of similar compounds on human leukemia cell lines, showing that certain derivatives induced apoptosis significantly more than traditional chemotherapeutics like doxorubicin .

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